molecular formula C15H21N5O2S B2354901 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034390-21-9

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No. B2354901
CAS RN: 2034390-21-9
M. Wt: 335.43
InChI Key: UHFSLOJCABLPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Agents

One study outlines the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, including compounds structurally related to the one . These derivatives have shown significant effects in mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7), suggesting their potential as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Inhibitors of MAP Kinase p38α

Another study focuses on the structure-based design, synthesis, and biological evaluation of N-pyrazole, N'-thiazole ureas as potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds have shown effective inhibition of p38α mediated phosphorylation in cellular models, highlighting their significance in therapeutic interventions for diseases where p38α MAPK is implicated (Getlik et al., 2012).

Heterocyclic Synthesis for Drug Development

Research on the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives demonstrates the utility of these compounds in generating a variety of heterocyclic compounds. Such studies are crucial for the development of new drugs, providing insights into the structure-activity relationship and potential pharmaceutical applications of these derivatives (Haroon et al., 2019).

Targeting SARS-CoV-2 Main Protease

A study on tetrahydrobenzo[d]thiazole derivatives highlights their potential as inhibitors of the SARS-CoV-2 main protease, an essential enzyme for the viral life cycle of COVID-19. This research suggests the possibility of using such compounds in the development of anti-COVID-19 therapies (Mohareb & Abdo, 2021).

properties

IUPAC Name

1-[2-(2-pyrazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c21-14(16-7-10-22-11-9-20-8-3-6-17-20)19-15-18-12-4-1-2-5-13(12)23-15/h3,6,8H,1-2,4-5,7,9-11H2,(H2,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFSLOJCABLPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NCCOCCN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.